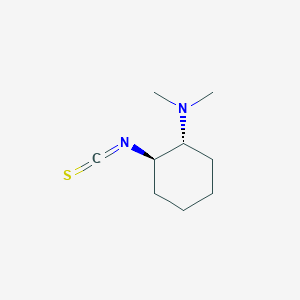

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

Description

(1R,2R)-2-Isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chiral cyclohexane-based amine featuring an isothiocyanate (-NCS) group and dimethylamine substituents. This compound is primarily utilized in asymmetric synthesis as a key intermediate for constructing thiourea derivatives, which act as catalysts in stereoselective reactions. For example, it reacts with sulfonamides in tetrahydrofuran (THF) to form thiourea-linked products, enabling enantioselective amination of cyclic β-keto esters . Its stereochemical rigidity and electrophilic isothiocyanate group distinguish it from other cyclohexane-derived amines.

Properties

Molecular Formula |

C9H16N2S |

|---|---|

Molecular Weight |

184.30 g/mol |

IUPAC Name |

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |

InChI Key |

LMYQAGLOKDCFMQ-RKDXNWHRSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N=C=S |

Canonical SMILES |

CN(C)C1CCCCC1N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with thiophosgene in the presence of a base to form the isothiocyanate derivative. The reaction conditions typically include:

Solvent: Anhydrous dichloromethane or chloroform

Temperature: 0°C to room temperature

Base: Triethylamine or pyridine

The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the thiophosgene to yield the desired isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols; conditions include room temperature to mild heating.

Oxidation: Reagents like hydrogen peroxide, peracids; conditions include room temperature to mild heating.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include low to moderate temperatures.

Major Products Formed

Thiourea Derivatives: Formed from nucleophilic substitution with amines.

Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.

Sulfonyl Derivatives: Formed from oxidation reactions.

Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. Below are some notable applications:

- Synthesis of Bioactive Compounds :

- Ligand in Catalysis :

- Chiral Separations :

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine in synthesizing novel anticancer agents through a multi-component reaction involving isothiocyanates. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Agrochemical Development

Research has shown that derivatives of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine can be used to create effective herbicides and pesticides. The isothiocyanate functionality enhances the biological activity against specific pests while minimizing environmental impact compared to traditional chemicals .

Data Table of Applications

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine, which contain nucleophilic side chains. The pathways involved in these reactions are typically those associated with enzyme inhibition or protein cross-linking.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogous cyclohexane-based amines:

Reactivity and Selectivity

- Isothiocyanate Reactivity : The -NCS group in the target compound enables nucleophilic attack by amines or thiols, forming thioureas or thioether linkages. This reactivity is absent in dimethyl- or diisobutyl-substituted analogues, which primarily act as ligands or bases .

- Steric and Electronic Effects: The diisobutyl derivative () exhibits dynamic stereochemistry at nitrogen due to bulky substituents, enhancing its efficacy in stereoselective organometallic reactions. The dimethyl analogue () forms weak N–H⋯N hydrogen bonds in its crystal lattice, influencing its hygroscopicity and stability .

Crystallographic and Physical Properties

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic system (space group P2₁2₁2₁) with weak N–H⋯N hydrogen bonds (N1–N2′ distance: 3.250 Å) .

- The diisobutyl derivative () adopts a P2₁2₁2₁ space group with mixed nitrogen configurations (75% S, 25% R), highlighting conformational flexibility absent in the target compound .

Biological Activity

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is classified as an isothiocyanate, a functional group known for its reactivity and biological significance. Isothiocyanates are often derived from glucosinolates found in cruciferous vegetables and have been studied for their anticancer properties.

Synthesis

The synthesis of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine typically involves the reaction of N,N-dimethylcyclohexan-1-amine with a suitable isothiocyanate precursor. The reaction conditions may vary, but common methods include:

- Reaction with thiophosgene : This method involves treating the amine with thiophosgene under controlled conditions to yield the desired isothiocyanate.

- Use of potassium thiocyanate : Another approach is to react the amine with potassium thiocyanate in the presence of a suitable solvent.

Isothiocyanates are known to exhibit various biological activities, including:

- Anticancer Activity : Isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

- Antimicrobial Properties : Some studies suggest that isothiocyanates possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

- Anticancer Properties : A study examined the effects of various isothiocyanates on cancer cell lines. It was found that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition at micromolar concentrations .

- Mechanism of Action in Antimicrobial Activity : Research indicated that this compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism was validated through assays measuring bacterial viability post-treatment .

- Comparative Studies : Comparative studies involving other isothiocyanates revealed that (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine had superior activity compared to structurally similar compounds. This was attributed to its unique steric configuration that enhances interaction with biological targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.